Docetaxal Docetaxal An impurity of Docetaxel
Brand Name: Vulcanchem
CAS No.: 125354-16-7
VCID: VC21339168
InChI: InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Molecular Formula: C45H55NO15
Molecular Weight: 849.9 g/mol

Docetaxal

CAS No.: 125354-16-7

VCID: VC21339168

Molecular Formula: C45H55NO15

Molecular Weight: 849.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Docetaxal - 125354-16-7

Description

Docetaxel, sold under the brand name Taxotere among others, is a chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . It is administered by slow injection into a vein and can be used alone or in combination with other chemotherapy drugs .

Mechanism of Action

Docetaxel works by binding to microtubules with high affinity, stabilizing them and preventing their depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, essential for cell division, leading to cell cycle arrest and apoptosis . The drug's ability to induce apoptosis is also enhanced by its effect on the oncoprotein bcl-2 .

Clinical Indications

Docetaxel is indicated for several cancer types:

  • Breast Cancer: Used as a single agent for locally advanced or metastatic breast cancer after chemotherapy failure, and in combination with doxorubicin and cyclophosphamide as adjuvant treatment for operable node-positive breast cancer .

  • Non-Small Cell Lung Cancer (NSCLC): Indicated as a single agent after platinum therapy failure and in combination with cisplatin for untreated NSCLC .

  • Prostate Cancer: Used with prednisone for metastatic castration-resistant prostate cancer .

  • Gastric Adenocarcinoma: Indicated with cisplatin and fluorouracil for untreated advanced gastric adenocarcinoma .

  • Head and Neck Cancer: Used with cisplatin and fluorouracil for induction treatment of locally advanced squamous cell carcinoma of the head and neck .

Breast Cancer Studies

In a multicenter trial (TAX313), docetaxel was evaluated in patients with advanced breast cancer who had progressed or relapsed after one prior chemotherapy regimen. The response rates were dose-dependent: 19.9% for 60 mg/m², 22.3% for 75 mg/m², and 29.8% for 100 mg/m², with a statistically significant difference between the 60 mg/m² and 100 mg/m² groups .

In another study (TAX316), a docetaxel-containing regimen (TAC) showed significantly longer disease-free survival compared to a FAC regimen, with a hazard ratio of 0.74 (95% CI, 0.60-0.92) .

Non-Small Cell Lung Cancer

Docetaxel is effective in NSCLC, particularly after platinum therapy failure. It is often used in combination with cisplatin for untreated NSCLC .

Adverse Effects

Common side effects of docetaxel include hair loss, low blood cell counts, numbness, shortness of breath, nausea, vomiting, and muscle pains. Severe side effects can include allergic reactions, future cancers, and pneumotoxicity . The drug is contraindicated during pregnancy due to potential harm to the fetus .

Data Table: Efficacy of Docetaxel in Breast Cancer

Dose (mg/m²)Response Rate (%)
6019.9
7522.3
10029.8

Data Table: Comparative Survival Rates

References:
- Wikipedia: Docetaxel
- Pfizer Medical Information: Docetaxel Injection
- DrugBank: Docetaxel
- PubChem: Docetaxel
- ASCO Publications: Sacituzumab Govitecan vs. Docetaxel
- PMC: Paclitaxel and its Semi-Synthetic Derivatives

CAS No. 125354-16-7
Product Name Docetaxal
Molecular Formula C45H55NO15
Molecular Weight 849.9 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
Standard InChIKey LEMYAXKYCOBYOJ-OAGWZNDDSA-N
Isomeric SMILES CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Canonical SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Appearance White Solid
Melting Point >154°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-
PubChem Compound 147895
Last Modified Aug 15 2023

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